molecular formula C20H20O6 B14798848 Laurifolin (flavonoid)

Laurifolin (flavonoid)

Cat. No.: B14798848
M. Wt: 356.4 g/mol
InChI Key: ASCNCUCRYYUACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laurifolin is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Laurifolin, specifically, is found in certain plant species and contributes to their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Laurifolin can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the use of chalcones as intermediates, which are then cyclized to form the flavonoid structure. The reaction conditions typically include the use of acidic or basic catalysts, with temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: In industrial settings, the production of laurifolin often involves the extraction from natural sources using modern techniques such as microwave-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction. These methods are preferred due to their efficiency, selectivity, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Laurifolin undergoes various chemical reactions, including:

    Oxidation: Laurifolin can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert laurifolin into dihydroflavonoids.

    Substitution: Substitution reactions can introduce different functional groups into the laurifolin structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions include oxidized flavonoids, dihydroflavonoids, and substituted flavonoid derivatives.

Scientific Research Applications

Laurifolin has a wide range of scientific research applications:

Mechanism of Action

Laurifolin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Laurifolin is compared with other flavonoids such as quercetin, kaempferol, and myricetin:

Laurifolin is unique due to its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

5,9-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C20H20O6/c1-20(2)17(24)7-12-16(26-20)9-14(23)18-13(22)8-15(25-19(12)18)10-3-5-11(21)6-4-10/h3-6,9,15,17,21,23-24H,7-8H2,1-2H3

InChI Key

ASCNCUCRYYUACO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.